2-(2,4-Diaminophenoxy)ethanol dihydrochloride
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Overview
Description
2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O2. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride typically involves the reaction of 2,4-diaminophenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Diaminophenoxy)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
2-(2,4-Diaminophenoxy)ethanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, coatings, and polymers
Mechanism of Action
The mechanism of action of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Diaminophenoxy)ethanol sulfate
- 2-(2,4-Diaminophenoxy)ethanol hydrochloride
- 4-(2-Hydroxyethoxy)-1,3-phenylenediamine dihydrochloride
Uniqueness
2-(2,4-Diaminophenoxy)ethanol dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications .
Properties
CAS No. |
66422-95-5 |
---|---|
Molecular Formula |
C8H13ClN2O2 |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
2-(2,4-diaminophenoxy)ethanol;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5,11H,3-4,9-10H2;1H |
InChI Key |
PBVFDMZFBPZIMC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)N)OCCO.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1N)N)OCCO.Cl |
66422-95-5 11138-66-2 |
|
physical_description |
Solid; [MSDSonline] Light grey to light pink solid; [EC] Cream-colored odorless solid; [Merck Index] Fine cream-colored powder with a very faint odor; [Solvay MSDS] |
Pictograms |
Irritant |
Related CAS |
70643-19-5 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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